molecular formula C8H9Cl2N B1422609 2,5-Dichlorophenethylamine CAS No. 56133-86-9

2,5-Dichlorophenethylamine

Cat. No.: B1422609
CAS No.: 56133-86-9
M. Wt: 190.07 g/mol
InChI Key: KSKAHYBZLQUACF-UHFFFAOYSA-N
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Description

2,5-Dichlorophenethylamine is an organic compound with the molecular formula C8H9Cl2N It is a derivative of phenethylamine, where two chlorine atoms are substituted at the 2 and 5 positions of the benzene ring

Mechanism of Action

Target of Action

2,5-Dichlorophenethylamine is a derivative of phenethylamine . Phenethylamine primarily targets Primary amine oxidase in Escherichia coli (strain K12) and Trypsin-1 and Trypsin-2 in humans . These targets play crucial roles in various biological processes, including metabolism and protein digestion.

Mode of Action

Phenethylamines typically act as substrates for their target enzymes, leading to changes in the metabolic processes .

Biochemical Pathways

Phenethylamines generally influence the metabolism of amines and proteins, given their interaction with amine oxidases and trypsins . The downstream effects of these interactions can include changes in energy production, protein digestion, and neurotransmitter levels.

Pharmacokinetics

Phenethylamines are generally well-absorbed and widely distributed in the body . They are metabolized primarily in the liver and excreted in the urine .

Result of Action

Phenethylamines can influence various cellular processes, including energy production, protein digestion, and neurotransmission .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include temperature, pH, and the presence of other substances. For instance, the compound is typically stored at room temperature , suggesting that it is stable under these conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dichlorophenethylamine can be synthesized through several methods. One common synthetic route involves the reduction of 2,5-dichlorophenylacetonitrile using a reducing agent such as sodium borohydride (NaBH4) in the presence of a catalyst like nickel chloride (NiCl2) in methanol (MeOH) at low temperatures . The reaction typically proceeds as follows:

  • Dissolve 2,5-dichlorophenylacetonitrile in methanol.
  • Add nickel chloride to the solution and stir at 0°C.
  • Gradually add sodium borohydride to the mixture while maintaining the temperature.
  • Stir the reaction mixture at room temperature for an additional hour.
  • Isolate the product by standard extraction and purification techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichlorophenethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can further modify the amine group or reduce other functional groups present in derivatives.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often facilitated by catalysts or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while substitution reactions can produce various substituted phenethylamines.

Scientific Research Applications

2,5-Dichlorophenethylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research explores its potential as a precursor for pharmaceuticals and its effects on biological systems.

    Industry: It serves as a building block for the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenethylamine: Similar in structure but with chlorine atoms at the 2 and 4 positions.

    2,5-Dimethoxyphenethylamine: Contains methoxy groups instead of chlorine atoms.

    2,5-Dichloroamphetamine: An amphetamine derivative with similar substitution patterns.

Uniqueness

2,5-Dichlorophenethylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atoms influence its reactivity and interactions with biological targets, differentiating it from other phenethylamine derivatives.

Properties

IUPAC Name

2-(2,5-dichlorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,5H,3-4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSKAHYBZLQUACF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CCN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679620
Record name 2-(2,5-Dichlorophenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56133-86-9
Record name 2,5-Dichlorobenzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56133-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,5-Dichlorophenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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